molecular formula C24H28N2O4 B2706410 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921898-48-8

2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2706410
CAS No.: 921898-48-8
M. Wt: 408.498
InChI Key: VGNNWKPSRQBERC-UHFFFAOYSA-N
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Description

2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is an indole derivative characterized by a complex structure that includes an indole moiety, a 3,5-dimethoxybenzyl group, and a tetrahydrofuran substituent. This structural arrangement suggests potential for diverse biological activities, which are of significant interest in medicinal chemistry.

  • Molecular Formula : C24_{24}H30_{30}N2_{2}O3_{3}
  • Molecular Weight : Approximately 398.51 g/mol
  • Functional Groups : Amide, indole, and tetrahydrofuran

The presence of these functional groups indicates potential reactivity and biological interactions.

Antidepressant Activity

Research on related indole derivatives suggests that compounds with similar structures may exhibit antidepressant properties. For instance, studies have shown that certain indole-based compounds can inhibit serotonin transporter proteins and monoamine oxidase (MAO), leading to increased serotonin levels in the brain. This mechanism is crucial for the treatment of depression .

Anticancer Potential

Indole derivatives are known for their anticancer properties. The compound's structural features may enhance its ability to interact with various biological targets involved in cancer progression. For example, indoles can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways related to cell proliferation and survival.

Antioxidant Activity

Indoles have been reported to possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and the prevention of degenerative diseases. The ability to scavenge free radicals may be beneficial in reducing inflammation and cellular damage .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. These studies suggest that the compound may interact with receptors involved in neurotransmission and cancer cell signaling pathways, indicating its potential as a therapeutic agent .

Synthesis and Evaluation

The synthesis of this compound involves several key steps:

  • Formation of the Indole Core : Typically achieved through Fischer indole synthesis.
  • Alkylation with 3,5-Dimethoxybenzyl Chloride : This step introduces the benzyl group to the indole nitrogen.
  • Acetamido Linker Formation : Achieved by reacting the intermediate with acetic anhydride.

Each step is critical for ensuring the biological activity of the final product.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntidepressantInhibition of serotonin transporter and MAO
AnticancerInduction of apoptosis; inhibition of tumor growth
AntioxidantScavenging free radicals; neuroprotection

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-28-20-10-17(11-21(13-20)29-2)15-26-16-18(22-7-3-4-8-23(22)26)12-24(27)25-14-19-6-5-9-30-19/h3-4,7-8,10-11,13,16,19H,5-6,9,12,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNNWKPSRQBERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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